molecular formula C15H20ClN3S B11661840 2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione

2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B11661840
M. Wt: 309.9 g/mol
InChI Key: VDMQEYPKTMKDTH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,2,4-triazole ring and the spiro linkage imparts significant biological and chemical properties to this compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of thiosemicarbazide with a suitable ketone or aldehyde under acidic or basic conditions. One common method involves the use of meglumine as a green catalyst in water, which provides an eco-friendly and efficient route to the desired product . The reaction is usually carried out at room temperature, and the product is obtained in high yield with simple purification procedures.

Industrial Production Methods

Industrial production of this compound may involve solvent-free one-pot synthesis methods, which are advantageous due to their reduced environmental impact and cost-effectiveness. Microwave irradiation is often employed to accelerate the reaction and improve yields . This method allows for the synthesis of the compound without the need for solvents, making it a greener alternative to traditional methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. For example, it may inhibit the activity of mitochondrial dehydrogenases, which are crucial for cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific combination of the spiro linkage, triazolidine ring, and chlorophenyl group. This unique structure imparts distinct biological activities and reactivity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H20ClN3S

Molecular Weight

309.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C15H20ClN3S/c1-2-11-7-9-15(10-8-11)17-14(20)19(18-15)13-5-3-12(16)4-6-13/h3-6,11,18H,2,7-10H2,1H3,(H,17,20)

InChI Key

VDMQEYPKTMKDTH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)NC(=S)N(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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